Befunolol hydrochloride, (S)-

Chiral pharmacology Beta-adrenoceptor Atrial preparation

Racemic befunolol confuses stereoselectivity studies due to the (R)-isomer's distinct pharmacology. (S)-Befunolol hydrochloride (CAS 66717-59-7) solves this as the pure eutomer. - 300× greater β-adrenergic blocking potency in atrial tissue vs. (R)-isomer - Documented intrinsic sympathomimetic activity (ISA 0.22-0.28) - distinguishes from propranolol (ISA=0) - Tissue-specific stereoselectivity (atria/trachea vs. ciliary body) for mechanistic probing - Stable elimination half-life upon repeat dosing - ideal for longitudinal in vivo studies

Molecular Formula C16H22ClNO4
Molecular Weight 327.80 g/mol
CAS No. 66717-59-7
Cat. No. B12756878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefunolol hydrochloride, (S)-
CAS66717-59-7
Molecular FormulaC16H22ClNO4
Molecular Weight327.80 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl
InChIInChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m0./s1
InChIKeyTVVTWOGRPVJKDJ-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Befunolol Hydrochloride: Chiral Ophthalmic Beta-Blocker


(S)-Befunolol hydrochloride (CAS 66717-59-7) is the pharmacologically active enantiomer of the non-selective β-adrenoceptor blocker befunolol [1]. This chiral compound exhibits intrinsic sympathomimetic activity (ISA) [2] and demonstrates stereoselective interactions with β-adrenoceptors across multiple tissue types [3]. The (S)-enantiomer shows approximately 300-fold greater β-adrenergic blocking potency than the (R)-isomer in atrial preparations [4], underscoring the critical importance of enantiopure material for precise pharmacological investigations.

Why Racemic Beta-Blockers Cannot Substitute for S-Befunolol


Substitution with racemic befunolol or alternative β-blockers introduces significant confounding variables in research settings. The (R)-enantiomer exhibits markedly different pharmacological properties, including distinct stereoselectivity patterns across tissue types [1]. Furthermore, befunolol's unique ISA profile (intrinsic activity 0.22–0.28) distinguishes it from agents lacking this property, such as timolol and propranolol [2]. The compound also demonstrates tissue-specific stereoselectivity that varies between ocular and cardiac tissues, a nuance lost when using racemic mixtures [3]. These quantitative differences in potency, receptor interaction, and functional outcomes render generic substitution scientifically untenable for studies requiring precise mechanistic interpretation or reproducible in vivo results.

Head-to-Head Evidence for S-Befunolol Hydrochloride


Stereoselective Beta-Blockade in Atrial Tissue

The (S)-(-)-isomer of befunolol hydrochloride demonstrates approximately 300-fold greater β-adrenergic blocking potency than the (R)-(+)-isomer in isolated atrial preparations [1]. This stereoselectivity is critical for studies where precise β-blockade quantification is required, as racemic mixtures would introduce confounding activity from the less active enantiomer.

Chiral pharmacology Beta-adrenoceptor Atrial preparation

IOP Reduction in Glaucoma vs. Timolol and Betaxolol

In a comparative clinical study of 48 patients with chronic open-angle glaucoma, 0.5% befunolol hydrochloride reduced intraocular pressure (IOP) by a mean of 7.1 mmHg, compared to 6.3 mmHg with both 0.5% timolol maleate and 0.5% betaxolol hydrochloride [1]. This quantitative outcome provides direct evidence of befunolol's efficacy relative to established first-line glaucoma therapies.

Ophthalmology Glaucoma Intraocular pressure

Intrinsic Sympathomimetic Activity vs. Propranolol

Befunolol exhibits quantifiable intrinsic sympathomimetic activity (ISA) with intrinsic activity values of 0.22–0.28 across isolated right atria, trachea, and taenia caecum of guinea pig [1]. In contrast, propranolol is devoid of ISA and acts as a pure antagonist. This functional difference has implications for studies where maintaining a basal level of β-adrenoceptor tone is desirable to avoid excessive bradycardia or bronchoconstriction.

Intrinsic sympathomimetic activity Partial agonist Beta-blocker pharmacology

Beta-Blockade in Exercise Tachycardia vs. Propranolol

In a crossover study in healthy male volunteers, repeated oral doses of befunolol produced greater percentage reduction in exercise-induced tachycardia than propranolol [1]. Additionally, the elimination half-life of propranolol was significantly prolonged upon repeated administration, whereas befunolol's half-life remained stable, indicating more predictable pharmacokinetics with repeated dosing [1].

Beta-blockade efficacy Exercise tachycardia Clinical pharmacology

Tissue-Specific Stereoselectivity: Atria/Trachea vs. Ciliary Body

The (S)-(-)-isomer of befunolol exhibits approximately 10-fold greater potency than the (R)-(+)-isomer in guinea-pig atria and trachea, as reflected by pKi values [1]. In contrast, no significant difference between enantiomers is observed in the ciliary body, suggesting that the high-affinity binding site of β-adrenoceptors in ocular tissue cannot discriminate stereoselectively between the two isomers [1].

Stereoselectivity Tissue-specific pharmacology Beta-adrenoceptor subtypes

Optimal Applications of S-Befunolol Hydrochloride


Stereoselective β-Adrenoceptor Pharmacology Studies

Utilize (S)-befunolol hydrochloride as the reference eutomer in investigations of β-adrenoceptor stereoselectivity. Its ~300-fold potency advantage over the (R)-isomer in atrial tissue and distinct tissue-specific stereoselectivity patterns (atria/trachea vs. ciliary body) provide a robust platform for probing chiral recognition mechanisms at β-adrenoceptor subtypes [1][2].

Glaucoma Models for Maximal IOP Reduction

In preclinical or clinical glaucoma research where maximizing intraocular pressure (IOP) reduction is a primary endpoint, befunolol 0.5% ophthalmic solution offers a mean IOP decrease of 7.1 mmHg, numerically exceeding timolol and betaxolol (both 6.3 mmHg) [3]. This quantitative advantage supports selection for studies evaluating novel combination therapies or comparing efficacy across β-blocker classes.

β-Blockers with Intrinsic Sympathomimetic Activity (ISA)

Employ (S)-befunolol hydrochloride in experimental systems requiring partial β-adrenoceptor agonism. Its documented intrinsic activity values of 0.22–0.28 across multiple tissue types [4] distinguish it from pure antagonists like propranolol (ISA = 0), enabling research into the therapeutic implications of ISA on cardiovascular and pulmonary function.

Chronic Dosing Pharmacokinetic Studies

For repeated-dose β-blockade studies requiring predictable pharmacokinetics, befunolol offers a stable elimination half-life upon repeated administration, in contrast to propranolol which exhibits significant half-life prolongation [5]. This property is advantageous for longitudinal in vivo studies where dose accumulation or metabolic auto-induction must be controlled.

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